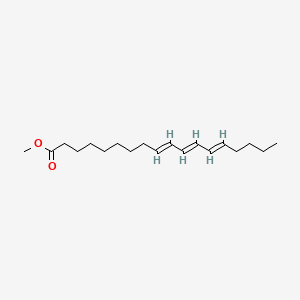

Methyl beta-eleostearate

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16195-77-0 |

|---|---|

Molecular Formula |

C19H32O2 |

Molecular Weight |

292.5 g/mol |

IUPAC Name |

methyl (9E,11E,13E)-octadeca-9,11,13-trienoate |

InChI |

InChI=1S/C19H32O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h6-11H,3-5,12-18H2,1-2H3/b7-6+,9-8+,11-10+ |

InChI Key |

KOJYENXGDXRGDK-OBWVEWQSSA-N |

Isomeric SMILES |

CCCC/C=C/C=C/C=C/CCCCCCCC(=O)OC |

Canonical SMILES |

CCCCC=CC=CC=CCCCCCCCC(=O)OC |

Origin of Product |

United States |

Biosynthetic Pathways and Metabolic Engineering in Plant Systems

Enzymatic Pathways for Conjugated Triene Biosynthesis in Oleaginous Plants

The biosynthesis of α-eleostearic acid in plants like the tung tree is a multi-step enzymatic process that begins with a common fatty acid, oleic acid. usda.gov The pathway involves the sequential action of desaturase and conjugase enzymes.

The primary pathway involves two key enzymes that are variants of the fatty acid desaturase 2 (FAD2) family:

Δ12 Oleate Desaturase (FAD2): This enzyme initiates the process by converting oleic acid (18:1Δ9cis) into linoleic acid (18:2Δ9cis,12cis). nih.govusda.gov This reaction introduces a second double bond into the fatty acid chain. FAD2 is a common enzyme in plants, involved in the production of polyunsaturated fatty acids. frontiersin.org

Fatty Acid Conjugase (FADX): This enzyme is a divergent form of FAD2 and is the key catalyst for forming the conjugated triene system. nih.govoup.com It acts on linoleic acid (18:2Δ9cis,12cis), converting its methylene-interrupted double bonds into a conjugated system to produce α-eleostearic acid (18:3Δ9cis,11trans,13trans). nih.govpnas.org This transformation of the cis-Δ12 double bond into a trans-Δ11, trans-Δ13 conjugated system is a unique and crucial step. pnas.org Interestingly, the tung FADX enzyme has been shown to exhibit remarkable enzymatic plasticity, capable of acting on various fatty acid substrates to produce different conjugated products. nih.govusda.gov

While the FADX-catalyzed reaction is the primary documented mechanism, other potential biosynthetic routes for conjugated fatty acids have been proposed, including isomerization reactions or processes involving lipoxygenases, though the FAD2-like conjugase pathway is the most well-established in plants like tung and bitter melon (Momordica charantia). nih.govpnas.orgmdpi.com

| Enzyme | Abbreviation | Substrate | Product | Function |

|---|---|---|---|---|

| Δ12 Oleate Desaturase | FAD2 | Oleic Acid (18:1) | Linoleic Acid (18:2) | Introduces a cis-double bond at the Δ12 position. nih.govusda.gov |

| Fatty Acid Conjugase | FADX | Linoleic Acid (18:2) | α-Eleostearic Acid (18:3) | Converts the Δ12 double bond into a trans,trans-conjugated double bond system. nih.govpnas.org |

Genetic and Metabolic Engineering Approaches for Enhanced Eleostearate Production in Host Organisms

The unique properties of eleostearic acid have driven significant efforts to produce it in common oilseed crops through metabolic engineering. oup.comresearchgate.net However, simply expressing the FADX gene in a host organism has often resulted in low yields of the desired fatty acid. mdpi.comnih.gov This has led to the development of more sophisticated multi-gene strategies to enhance production.

Key approaches include:

Co-expression of FAD2 and FADX: To ensure a sufficient supply of the linoleic acid substrate for the FADX enzyme, researchers have co-expressed both FAD2 and FADX from the source plant (e.g., tung tree or pomegranate). mdpi.com This strategy was shown to increase the accumulation of punicic acid (an isomer of eleostearic acid) in transgenic Arabidopsis thaliana and Brassica napus. mdpi.com

Disrupting Catabolic Pathways: To prevent the breakdown of newly synthesized fatty acids, another strategy involves modifying pathways responsible for fatty acid catabolism. For example, creating mutations in genes that disrupt fatty acid breakdown (pxa1 or cgi-58 mutants) in Arabidopsis has been used as a background for engineering high levels of eleostearic acid. nih.gov

Engineering in Alternative Hosts: Yeast (Saccharomyces cerevisiae) has been a valuable model system for functional analysis of the biosynthetic enzymes. nih.govusda.gov Expression of tung FAD2 and FADX in yeast successfully produced α-eleostearic acid, confirming the function of these enzymes. nih.gov While yeast is a powerful tool for discovery, oilseed crops like soybean and Camelina sativa remain the primary targets for large-scale production. pnas.orghep.com.cn

| Strategy | Host Organism | Key Genes/Enzymes Involved | Outcome | Reference |

|---|---|---|---|---|

| Expression of Conjugase | Soybean Embryos | MomoFadX (Momordica charantia) | Accumulation of up to 17% α-eleostearic acid. | pnas.org |

| Co-expression of Conjugase and Desaturase | Arabidopsis thaliana | FADX and FAD2 (Punica granatum) | Increased accumulation of punicic acid compared to expressing FADX alone. | mdpi.com |

| Co-expression with DGAT and Disruption of FA Breakdown | Arabidopsis thaliana leaves | Tung FADX, Tung DGAT2, in pxa1 mutant | Synergistic increase in leaf oil content and ESA accumulation. | nih.gov |

| Expression of DGATs in Yeast | Saccharomyces cerevisiae | Tung DGAT1 and DGAT2 | DGAT2 showed an enhanced propensity for synthesizing trieleostearin. | nih.gov |

Intracellular Localization and Compartmentalization of Biosynthetic Processes

The biosynthesis of eleostearic acid is a highly compartmentalized process within the plant cell, primarily centered around the endoplasmic reticulum (ER).

Fatty Acid Synthesis in Plastids: The initial building blocks, such as oleic acid, are synthesized in the plastids. usda.govresearchgate.net

Modification in the Endoplasmic Reticulum (ER): Oleic acid is then exported to the ER, where the key modifications occur. usda.govresearchgate.net Both FAD2 and the conjugase FADX are integral membrane proteins localized to the ER. nih.govfrontiersin.orgmdpi.comusda.gov The sequential conversion of oleic acid to linoleic acid and then to α-eleostearic acid happens on phosphatidylcholine (PC), a major lipid component of the ER membrane. usda.govmdpi.com

TAG Assembly in ER Subdomains: Once synthesized, eleostearic acid must be efficiently channeled into TAGs for storage. This final assembly step is also localized to the ER. nih.gov Intriguingly, research on tung has revealed that the two major DGAT enzymes, DGAT1 and DGAT2, are located in distinct and non-overlapping subdomains of the ER. nih.govresearchgate.net DGAT2, which is highly expressed in developing seeds and is more efficient at incorporating eleostearic acid, is found in specific regions of the ER, suggesting that the production of storage oils with unusual fatty acids occurs in specialized zones. nih.govfrontiersin.org

Formation of Oil Bodies: The newly synthesized TAGs are thought to accumulate within the ER membrane, eventually budding off to form cytosolic lipid droplets, also known as oil bodies, which serve as the primary site of oil storage in the cell. usda.gov

This spatial organization, from the plastid to distinct micro-domains within the ER, highlights a complex and highly regulated metabolic network designed to efficiently synthesize and sequester large quantities of specific fatty acids like eleostearic acid. usda.govnih.gov

| Enzyme/Process | Subcellular Location | Role in Eleostearic Acid Pathway |

|---|---|---|

| Fatty Acid Synthase (FAS) | Plastid | Synthesis of precursor fatty acids (e.g., oleic acid). usda.gov |

| FAD2 (Δ12 Oleate Desaturase) | Endoplasmic Reticulum (ER) | Conversion of oleic acid to linoleic acid. nih.govusda.gov |

| FADX (Fatty Acid Conjugase) | Endoplasmic Reticulum (ER) | Conversion of linoleic acid to α-eleostearic acid. nih.govresearchgate.net |

| DGAT1 (Diacylglycerol Acyltransferase 1) | Endoplasmic Reticulum (ER) | TAG biosynthesis, localized to distinct ER subdomains. nih.gov |

| DGAT2 (Diacylglycerol Acyltransferase 2) | Endoplasmic Reticulum (ER) | TAG biosynthesis with high specificity for eleostearic acid, localized to distinct ER subdomains. nih.govfrontiersin.org |

| TAG Storage | Oil Bodies (Cytosolic Lipid Droplets) | Final accumulation site of triacylglycerols containing eleostearic acid. usda.gov |

Advanced Analytical Methodologies for Structural Characterization and Quantification

Chromatographic-Mass Spectrometric Techniques for Isomer Differentiation and Structure Elucidationresearchgate.netnih.govaocs.orgresearchgate.net

The combination of chromatography for physical separation and mass spectrometry for mass-based detection and structural analysis is the cornerstone of modern lipid analysis. These hyphenated techniques provide the sensitivity and specificity required to resolve and identify complex mixtures of fatty acid methyl esters (FAMEs).

High-Performance Liquid Chromatography (HPLC) is a powerful tool for separating FAME isomers that may be difficult to resolve by gas chromatography. When coupled with mass spectrometry (MS), it allows for precise identification and quantification.

Isomer Differentiation: Silver-ion HPLC (Ag+-HPLC) is particularly effective for separating conjugated fatty acid isomers. aocs.org The separation mechanism is based on the formation of reversible charge-transfer complexes between the silver ions impregnated on the stationary phase and the π-electrons of the double bonds. The stability of these complexes is influenced by the number, position, and geometry of the double bonds. Cis double bonds form stronger complexes with silver ions than trans double bonds, leading to longer retention times. usda.gov This principle allows for the effective separation of methyl beta-eleostearate (all-trans) from its cis-containing isomers. usda.govgerli.com Comprehensive two-dimensional HPLC, such as non-aqueous reversed-phase HPLC combined with Ag+-UHPLC, has proven highly effective in differentiating triacylglycerols containing α- and β-eleostearic acid. usda.gov

Structure Elucidation: Atmospheric pressure chemical ionization (APCI) is a common ionization source for HPLC-MS analysis of FAMEs. nih.govresearchgate.net When acetonitrile (B52724) is used in the mobile phase, it can form adducts with the analyte molecules in the APCI source. researchgate.net Collision-induced dissociation (CID) of these [M+acetonitrile]+• adducts in the mass spectrometer yields specific fragment ions that are diagnostic of the double bond positions. nih.govresearchgate.net For a methyl ester of an 18:3 conjugated fatty acid, fragments delimiting the conjugated system provide unequivocal evidence of the double bond locations. nih.gov This method provides a rapid alternative for confirming the C9, C11, and C13 positions of the double bonds in methyl eleostearate. nih.gov

Table 1: Representative HPLC Conditions for Conjugated Fatty Acid Isomer Separation

| Technique | Column | Mobile Phase | Detection | Application | Reference |

|---|---|---|---|---|---|

| Ag+-HPLC | ChromSpher 5 Lipids (multiple columns in series) | Hexane-acetonitrile (99.9:0.1, v/v) | UV at 234 nm | Separation of positional and geometrical isomers of conjugated linoleic acid (CLA) methyl esters. | aocs.org |

| HPLC/APCI-MS | Reversed-phase C18 | Acetonitrile/Water gradient | APCI-MS/MS | Localization of double bonds in CLnA methyl esters. | nih.govresearchgate.net |

| NARP-HPLC × Ag+-UHPLC | C18 and Silver-ion columns | Acetonitrile/Water and Hexane (B92381)/Acetonitrile | MS | Separation of triacylglycerol isomers containing α- and β-eleostearic acid. | usda.gov |

Gas chromatography is the most common technique for the routine analysis of FAMEs due to its high resolution and efficiency. rsc.org The choice of capillary column is critical for separating the closely related isomers of conjugated fatty acids.

Isomer Differentiation: Highly polar capillary columns, such as those with biscyanopropyl polysiloxane stationary phases (e.g., SP-2560) or polyethylene (B3416737) glycol phases (e.g., DB-wax), are required for the separation of FAME isomers. nih.govmdpi.com On these columns, retention time generally increases with the number of double bonds. For isomers with the same number of double bonds, the retention order is influenced by their geometry, with trans isomers typically eluting earlier than cis isomers. For instance, in the analysis of seed oils containing CLnAs, the methyl ester of jacaric acid (8c,10t,12c) elutes before punicic acid (9c,11t,13c), which in turn elutes before alpha-eleostearic acid (9c,11t,13t). mdpi.com this compound, being an all-trans isomer, would have a distinct retention time relative to its geometric isomers on such columns. nih.gov

Table 2: Common GC Columns for FAME Isomer Analysis

| Column Stationary Phase | Example Column | Polarity | Application Notes | Reference |

|---|---|---|---|---|

| Biscyanopropyl Polysiloxane | SP-2560, CP-Sil 88 | Very High | Excellent for separating geometric and positional FAME isomers, including conjugated systems. Considered a gold standard for complex FAME mixtures. | rsc.orgmdpi.com |

| Polyethylene Glycol (PEG) | DB-WAX | High | Provides a different selectivity compared to cyanopropyl phases, useful for confirmatory analysis. | nih.gov |

High-Performance Liquid Chromatography Coupled with Mass Spectrometry (HPLC-MS)

Optimization of Methylation and Derivatization Protocols for Analytical Accuracy and Artifact Preventionusda.govnih.gov

The preparation of FAMEs from lipids is a critical step prior to GC analysis. The chosen method must quantitatively convert fatty acids to their volatile methyl esters without altering their structure. This is particularly important for conjugated fatty acids, which are susceptible to isomerization and other side reactions under harsh conditions. rsc.org

Artifact Prevention: Acid-catalyzed methylation methods (e.g., using methanolic HCl or BF₃-methanol) should be strictly avoided when analyzing conjugated fatty acids like beta-eleostearic acid. aocs.orgrsc.org These acidic conditions can readily cause geometric isomerization, primarily converting native cis double bonds to trans configurations. rsc.org This would lead to an overestimation of trans isomers like beta-eleostearate and an underestimation of cis-containing isomers like alpha-eleostearic acid. Furthermore, acid-catalyzed procedures can lead to the formation of methoxy (B1213986) artifacts from the conjugated diene systems, which can interfere with the chromatogram and lead to inaccurate quantification. rsc.org

Optimized Protocols: Base-catalyzed transesterification is the method of choice for preparing FAMEs from lipids containing conjugated fatty acids. aocs.orgresearchgate.net A common and reliable method involves transesterification using a dilute solution of sodium methoxide (B1231860) (NaOCH₃) in anhydrous methanol (B129727) at a moderate temperature (e.g., 50°C) for a short period (e.g., 10 minutes). aocs.orgresearchgate.net This process is rapid, efficient, and minimizes the risk of isomerization or artifact formation. After the reaction, the catalyst is neutralized with an acid (e.g., glacial acetic acid or sulfuric acid), and the FAMEs are extracted with a non-polar solvent like hexane for subsequent analysis. aocs.org For the methylation of free fatty acids, a phase-transfer catalyzed method can be used to avoid harsh conditions. aocs.org

Biological Activities and Molecular Interactions in in Vitro and Non Human Biological Systems

Modulation of Cellular Signaling Pathways in Model Systems (in vitro)

Methyl beta-eleostearate and its related isomers have been shown to influence several key cellular signaling pathways in various in vitro models. These interactions are crucial for understanding the compound's broader biological effects.

Peroxisome proliferator-activated receptors (PPARs) are nuclear receptors that play a critical role in the regulation of lipid metabolism and inflammation. genome.jpnih.govnih.gov The alpha-isomer, α-eleostearic acid, has been identified as a potent agonist of PPARα and PPARγ. mdpi.complos.org Activation of PPARs leads to the transcriptional regulation of a suite of target genes involved in these processes. nih.gov

As a PPARγ ligand, α-ESA has been shown to activate PPARγ, which in turn can induce apoptosis in human umbilical vein endothelial cells (HUVEC) and inhibit angiogenesis. oup.com This activation involves binding to the receptor, which then forms a heterodimer with the retinoid X receptor (RXR) and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes. nih.gov This interaction modulates the expression of genes involved in lipid homeostasis and cell proliferation. nih.gov In HUVECs, α-ESA treatment resulted in increased PPARγ mRNA expression and transcriptional activity. oup.com

The agonistic activity of α-ESA on PPARα has been demonstrated to reduce intracellular triglyceride accumulation in a hepatoma cell line by increasing the expression and activity of PPARα target genes. mdpi.com This suggests a role in shifting hepatic lipid metabolism towards catabolism. mdpi.com

| Receptor | Effect of α-Eleostearic Acid | Downstream Consequences | Cell/System Model |

| PPARα | Potent agonist mdpi.com | Increased expression of genes for fatty acid catabolism, reduced triglyceride accumulation mdpi.com | H4IIEC3 hepatoma cells mdpi.com |

| PPARγ | Agonist plos.orgoup.com | Induction of apoptosis, inhibition of angiogenesis, regulation of anti-inflammatory processes plos.orgoup.com | Human umbilical vein endothelial cells (HUVEC) oup.comoup.com |

Eleostearic acid has been found to modulate the activity of several kinases, impacting downstream signaling cascades. One notable pathway involves the extracellular signal-regulated kinase (ERK) and receptor-interacting protein 1 (RIP1). Studies have shown that α-eleostearic acid can induce atypical apoptosis in a manner dependent on RIP1, but independent of its kinase activity. nih.gov This process involves the activation of serine/threonine phosphatases, leading to the dephosphorylation of RIP1 and subsequent activation of the ERK pathway. nih.govresearchgate.net

The activation of ERK and its translocation to the nucleus, along with apoptosis-inducing factor (AIF), are key events in this cell death pathway. researchgate.net Interestingly, the inhibitor Necrostatin-1 (Nec-1) can block the phosphorylation of MEK/ERK and the subsequent apoptosis induced by α-ESA, suggesting a critical role for the RIP1-ERK axis. nih.govresearchgate.net This indicates a novel mechanism where RIP1 acts as a scaffold protein to facilitate ERK activation, leading to apoptosis. researchgate.net

Nuclear factor-kappa B (NF-κB) is a crucial transcription factor family that regulates immune responses, inflammation, and cell survival. wikipedia.orgnih.govdovepress.com The canonical NF-κB pathway is a primary target for therapeutic intervention in inflammatory diseases. dovepress.com Ligand-induced activation of PPARγ is known to antagonize the activity of pro-inflammatory transcription factors, including NF-κB. plos.org

While direct studies on this compound are limited, the known PPARγ agonism of α-eleostearic acid suggests a potential for interference with the NF-κB pathway. plos.org PPARγ activation can inhibit NF-κB signaling, thereby reducing the expression of inflammatory cytokines and other pro-inflammatory molecules. nih.govplos.org This antagonistic relationship is a key mechanism by which PPARγ agonists exert their anti-inflammatory effects.

Kinase Activity Modulation and Downstream Signaling (e.g., ERK, RIP1)

Regulation of Lipid Metabolism in Non-Human Cell Lines and Organisms

Eleostearic acid isomers have demonstrated significant effects on lipid metabolism in various non-human models. In C57BL/6J mice, dietary bitter melon seed oil (BMSO), which is rich in α-eleostearic acid, has been shown to correct lipid disorders. mdpi.com This effect is largely dependent on PPARα, which, when activated, upregulates genes involved in fatty acid catabolism, such as those encoding for acyl-CoA oxidase (ACOX) and carnitine palmitoyltransferase I (CPT1). mdpi.com

In the H4IIEC3 hepatoma cell line, α-ESA treatment led to a reduction in triglyceride concentrations. mdpi.com This was associated with an increase in the mRNA levels of genes involved in fatty acid oxidation. mdpi.com Furthermore, α-ESA is efficiently converted to conjugated linoleic acid (CLA), specifically rumenic acid (cis-9, trans-11 CLA), in mice. mdpi.comwiley.com This conversion is a key metabolic step, as CLA itself has various biological activities, including the regulation of lipid metabolism. wiley.comnii.ac.jp The enzymes prostaglandin (B15479496) reductase 1 (PTGR1) and retinol (B82714) saturase (RETSAT) have been implicated in this conversion process. mdpi.com

| Model System | Key Findings | Implicated Genes/Enzymes |

| C57BL/6J Mice | Correction of lipid disorders, conversion of α-ESA to rumenic acid. mdpi.comwiley.com | PPARα, ACOX, CPT1, PTGR1, RETSAT mdpi.com |

| H4IIEC3 Hepatoma Cells | Reduced triglyceride accumulation, increased expression of fatty acid oxidation genes. mdpi.com | PPARα target genes mdpi.com |

Enzymatic Biotransformations and Substrate Specificity in Model Enzyme Systems

The biotransformation of fatty acids is a fundamental process in living organisms, often involving a series of enzymatic reactions. wikipedia.orgmdpi.com In the context of eleostearic acid, a key biotransformation is its conversion to conjugated linoleic acid (CLA). nii.ac.jp This conversion has been observed in vivo and is thought to be a Δ13 saturation reaction that is dependent on NADPH and occurs primarily in the liver. nii.ac.jp

Enzymes with fatty acid conjugase and desaturase activities are central to the biosynthesis of conjugated fatty acids in plants. For instance, in tung, the enzyme FADX exhibits fatty acid conjugase activity, converting linoleic acid to α-eleostearic acid. nih.gov This enzyme also shows remarkable plasticity, with the ability to catalyze other desaturation reactions. nih.gov The study of such enzymes provides insight into their substrate specificity and the evolution of fatty acid diversity. nih.govplos.orgnih.gov3dmoleculardesigns.com

Cellular Responses and Mechanistic Studies in Cell Culture Models (e.g., Apoptosis, Anti-Angiogenesis)

This compound's related isomer, α-eleostearic acid, has been shown to induce significant cellular responses, including apoptosis and anti-angiogenesis, in various cell culture models.

Apoptosis:

α-Eleostearic acid induces apoptosis in several cancer cell lines, including human colon cancer cells (DLD-1, Caco-2, HT-29), breast cancer cells, and leukemia cells (HL60). researchgate.netoup.combiomedpharmajournal.orgresearchgate.net This apoptotic effect is often associated with lipid peroxidation, as the addition of antioxidants like α-tocopherol can suppress it. oup.com The induction of apoptosis by α-ESA can be caspase-dependent or independent. In some models, it involves the activation of caspases and DNA fragmentation. oup.com In others, it proceeds through a caspase-independent pathway involving the translocation of apoptosis-inducing factor (AIF) from the mitochondria to the nucleus. researchgate.netnih.gov Furthermore, α-ESA can induce RIP1-mediated atypical apoptosis. nih.gov

Anti-Angiogenesis:

Angiogenesis, the formation of new blood vessels, is a critical process in tumor growth. oup.comvascularcell.com α-Eleostearic acid has demonstrated potent anti-angiogenic effects. oup.com In human umbilical vein endothelial cells (HUVEC), α-ESA inhibits the formation of capillary-like networks, as well as cell proliferation and migration. oup.com The mechanism behind this anti-angiogenic activity involves the suppression of vascular endothelial growth factor receptor (VEGF-R) expression and the activation of PPARγ, which in turn induces apoptosis in these endothelial cells. oup.comoup.com

| Cellular Response | Cell Line/Model | Key Mechanistic Findings |

| Apoptosis | DLD-1, Caco-2, HT-29 (colon cancer), MDA-MB-231 (breast cancer), HL60 (leukemia) researchgate.netoup.combiomedpharmajournal.orgresearchgate.net | Lipid peroxidation, caspase activation, DNA fragmentation, AIF translocation, RIP1-mediated atypical apoptosis. nih.govresearchgate.netoup.comnih.gov |

| Anti-Angiogenesis | Human Umbilical Vein Endothelial Cells (HUVEC) oup.comoup.com | Suppression of VEGF-R1 and VEGF-R2 expression, activation of PPARγ, induction of apoptosis. oup.comoup.com |

| Anti-Angiogenesis | Zebrafish embryos frontiersin.orgresearchgate.net | Disruption of intersegmental and subintestinal vessel formation. researchgate.net |

Role in Plant Stress Responses and Chemical Ecology (as a C18 Octadecanoid precursor)

This compound is the methyl ester of β-eleostearic acid, a conjugated fatty acid. As an 18-carbon fatty acid derivative, it is biochemically categorized within the C18 octadecanoid family. The octadecanoid pathway is a critical signaling cascade in plants that produces a class of lipid compounds known as oxylipins. nih.gov These molecules are synthesized from C18 fatty acids, such as linolenic acid, and are central to modulating a plant's biological processes, especially in response to environmental stressors. nih.govacs.org

Plant oxylipins, or octadecanoids, are the oxidation products of linoleic or linolenic acid and play parallel roles to eicosanoids in animal signaling systems. nih.gov A primary and well-studied product of the octadecanoid pathway is jasmonic acid (JA) and its various derivatives. nih.gov These phytohormones are instrumental in orchestrating plant resistance to insect herbivores and necrotrophic pathogens, which feed on dead host tissue. nih.gov The activation of defense cascades in response to wounding is also closely associated with the JA signaling pathway. nih.gov Research has demonstrated that even minor changes in a plant's cellular fatty acid composition can lead to enhanced levels of JA, subsequently activating transcriptional networks responsive to stress. nih.gov

The function of this compound as a precursor in this pathway positions it as a contributor to the plant's defense mechanisms. The synthesis of octadecanoids is an enzymatic process with defined stereospecificity, resulting in a variety of products including alcohols, diols, triols, ketones, and epoxides. acs.org These compounds are often produced through sequential metabolic steps. acs.org

In the broader context of chemical ecology, the octadecanoid pathway is fundamental. Plants produce and emit a diverse array of secondary metabolites and volatile organic compounds (VOCs) that act as chemical barriers and signaling molecules. nih.govnih.gov These chemical cues are pivotal in the highly complex interactions between plants and other organisms. nih.gov For instance, herbivore feeding can trigger the production of plant volatiles that serve as indirect defenses by attracting the natural enemies of the herbivorous pests. nimss.org These induced volatiles and other secondary metabolites can also prime defenses in undamaged parts of the same plant or in neighboring plants. nih.govnimss.org As a precursor molecule in the octadecanoid pathway, this compound is implicated in the foundational biochemistry that generates the compounds mediating these critical ecological interactions.

Research on Advanced Materials and Chemical Derivatives from Methyl Eleostearate

Synthesis and Characterization of Adducts via Diels-Alder Reactions

The Diels-Alder reaction, a powerful tool in organic synthesis for forming six-membered rings, has been extensively applied to methyl eleostearate. nih.goviitk.ac.in This cycloaddition typically involves reacting the conjugated diene system of the fatty acid ester with a suitable dienophile.

A prominent example is the thermal, solvent-free reaction between methyl α-eleostearate and maleic anhydride (B1165640). abiosus.org This reaction demonstrates high levels of selectivity. The addition of maleic anhydride occurs preferentially at the C-11 and C-14 trans-configured double bonds of the methyl α-eleostearate molecule. researchgate.netabiosus.org This process is both highly regioselective and stereoselective, yielding a specific endo-adduct while retaining the cis-configured double bond at the C-9 position. researchgate.netabiosus.org The reaction proceeds with high yields, often around 78%, after being heated at 150°C for approximately two hours under a nitrogen atmosphere. abiosus.orgrsc.org

The successful formation and specific structure of these Diels-Alder adducts have been confirmed through various analytical techniques. abiosus.org Characterization using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy, as well as mass spectrometry, validates the molecular structure of the resulting adduct. abiosus.orgrsc.org Furthermore, X-ray diffraction analysis has been used to unequivocally establish the regio- and stereoselectivity of the cycloaddition, confirming the all-cis configuration of the tetrasubstituted endo-cyclohexene derivative formed after hydrolysis of the initial adduct. abiosus.org

| Reactant | Dienophile | Key Reaction Conditions | Product | Selectivity | Characterization Methods |

|---|---|---|---|---|---|

| Methyl α-eleostearate | Maleic Anhydride | Thermal, solvent-free, 150°C, 2h | Endo-Diels-Alder Adduct | Regio- and stereoselective at C-11 and C-14 | ¹H NMR, ¹³C NMR, Mass Spectrometry, X-ray Diffraction |

Other dienophiles, such as dimethyl itaconate and n-butyl methacrylate, have also been successfully reacted with methyl α-eleostearate to form corresponding tri-ester and bifunctional monomers, respectively, further showcasing the versatility of this reaction. researchgate.net

Development of Bio-based Esters for Industrial Applications

The adducts derived from the Diels-Alder reaction of methyl eleostearate serve as intermediates for a new generation of bio-based esters with significant industrial potential, particularly as plasticizers and lubricity additives. rsc.orguni-oldenburg.de

The maleic anhydride adduct of methyl α-eleostearate can be readily converted into tricarboxylic acid triesters through a ring-opening reaction with various alcohols. uni-oldenburg.de For instance, by heating the adduct with alcohols like methanol (B129727) or butanol in the presence of an acid catalyst, new ester functionalities are introduced. rsc.orguni-oldenburg.de These resulting triesters have been investigated as sustainable alternatives to conventional plasticizers, such as bis(2-ethylhexyl)phthalate (DEHP), which are widely used to impart flexibility to polymers like polyvinyl chloride (PVC). uni-oldenburg.de

Research findings indicate that these bio-based triesters exhibit excellent properties. The cyclohexane (B81311) tricarboxylic trimethyl triester, derived from the methanolysis of the methyl eleostearate-maleic anhydride adduct, showed superior absorption by PVC compared to DEHP. uni-oldenburg.de This suggests strong potential for these compounds to act as effective and potentially safer plasticizers. uni-oldenburg.de Similarly, a novel bio-based plasticizer, ketalized tung oil butyl levulinate (KTBL), was developed using methyl eleostearate as a starting material, demonstrating good performance as an auxiliary plasticizer for PVC. mdpi.com When blended with dioctyl phthalate (B1215562) (DOP), a 1:1 ratio of KTBL to DOP increased the elongation at break of PVC films from 377% to 410%. mdpi.com

In another application, these derivatives have been developed as lubricity-improving additives for ultra-low-sulfur diesel (ULSD). rsc.org The ester derivatives created by reacting the methyl eleostearate-maleic anhydride adduct with methanol (EAME/MA/ME) and butanol (EAME/MA/BU) were shown to significantly enhance the lubricity of ULSD. rsc.org Adding just 500 ppm of these compounds to ULSD reduced the wear scar by 40% and friction by 46–47% in high-frequency reciprocating rig (HFRR) tests. rsc.org

| Derivative | Source Reaction | Application | Key Finding | Reference Compound |

|---|---|---|---|---|

| Cyclohexane Tricarboxylic Trimethyl Triester | Ring-opening of adduct with methanol | PVC Plasticizer | Showed excellent absorption by PVC, superior to DEHP. uni-oldenburg.de | DEHP |

| Ketalized Tung Oil Butyl Levulinate (KTBL) | Synthesis from methyl eleostearate and butyl levulinate | PVC Auxiliary Plasticizer | Increased elongation at break of PVC/DOP blend to 410.92%. mdpi.com | DOP |

| EAME/MA/ME & EAME/MA/BU | Ring-opening of adduct with methanol/butanol | Diesel Lubricity Additive | Reduced wear scar in ULSD by 40% at 500 ppm. rsc.org | Untreated ULSD |

Production of Polymeric Monomer Precursors

The inherent functionality of methyl eleostearate and its derivatives makes them excellent precursors for monomers used in the synthesis of novel bio-based polymers. researchgate.netwikipedia.org These materials can be polymerized to create a range of products, from linear polyesters to crosslinked thermosets. researchgate.netresearchgate.net

The Diels-Alder adduct of methyl α-eleostearate and maleic anhydride can itself function as a bio-based cyclic anhydride monomer. researchgate.net This adduct has been used in copolymerization reactions with epoxides. researchgate.net The reaction, performed at temperatures between 112°C and 198°C, results in the formation of novel polyesters, demonstrating a pathway to creating polymers from renewable feedstocks. researchgate.net In a similar vein, reacting methyl α-eleostearate with dimethyl itaconate via a Diels-Alder reaction produces tri-ester monomers that can undergo step-growth polymerization with glycerol (B35011) or ethylene (B1197577) glycol to synthesize new polyesters. researchgate.net

Furthermore, methyl eleostearate can be directly polymerized without prior modification. mdpi.com The conjugated triene system is susceptible to polymerization via free radical, cationic, or thermal methods. mdpi.comresearchgate.net Cationic polymerization of methyl eleostearate can produce polymers for applications like self-healing materials. researchgate.net Free-radical polymerization, often initiated with agents like di-tert-butyl peroxide (DTBP), can be used to create thermosetting resins. mdpi.com Studies comparing polymers made from tung oil, α-eleostearic acid, and its methyl ester showed that the ester-based resin required a longer curing time (24 hours at 130°C) to fully cure compared to the others. mdpi.com The resulting polymers exhibit distinct thermal and mechanical properties based on the specific monomer precursor used. mdpi.com

In another approach, methyl eleostearate is modified to create prepolymers for specific applications. wikipedia.orgresearchgate.net For example, a tung-oil-based derivative was first prepared by reacting methyl eleostearate and maleic anhydride; this was then epoxidized and further reacted with pentaerythritol (B129877) triacrylate to synthesize hexa-functional prepolymers suitable for creating bio-based thermosets. researchgate.net

Q & A

Q. What experimental protocols are recommended for synthesizing methyl beta-eleostearate, and how can purity be validated?

- Methodology : Synthesis typically involves esterification of beta-eleostearic acid with methanol under acid catalysis (e.g., p-toluene sulfonic acid). Key steps include:

- Critical Note : Ensure detailed reporting of solvent systems, catalyst concentrations, and reaction temperatures to enable reproducibility .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Key Techniques :

- IR Spectroscopy : Confirm ester carbonyl stretch (~1740 cm) and conjugated double bonds (C=C stretches at ~1650 cm) .

- NMR : -NMR for ester methyl groups (δ 3.6–3.7 ppm) and -NMR to verify beta-eleostearate backbone (e.g., conjugated triene system at δ 125–130 ppm) .

- Mass Spectrometry (MS) : High-resolution MS to confirm molecular ion (M) at m/z 338.3 (C _{34}O) .

Advanced Research Questions

Q. How do reaction kinetics differ between this compound and its alpha isomer in acid-catalyzed addition reactions?

- Kinetic Analysis :

- Methyl alpha-eleostearate reacts with phenol in a second-order dependence on substrate concentration and first-order on phenol, with a rate constant of 0.036 L/mol·min at 25°C . Beta-isomer kinetics may differ due to steric or electronic effects in the conjugated triene system.

- Experimental Design : Conduct comparative kinetic studies using stopped-flow spectrophotometry or HPLC monitoring. Calculate activation energy () via Arrhenius plots to identify isomer-specific reactivity .

- Data Interpretation : Compare values; alpha-eleostearate exhibits kcal/mol with phenol, whereas beta-isomer data requires empirical validation .

Q. How can contradictions in reported bioactivity data for this compound be resolved?

- Conflict Resolution Framework :

- Source Evaluation : Cross-reference studies from peer-reviewed journals (e.g., Beilstein Journal of Organic Chemistry) versus non-indexed platforms.

- Methodological Scrutiny : Compare solvent systems (polar vs. nonpolar), assay types (in vitro vs. in vivo), and purity thresholds.

- Meta-Analysis : Use PRISMA guidelines to aggregate data from databases like PubMed and SciFinder, applying statistical heterogeneity tests (e.g., I) to identify outliers .

- Example : Discrepancies in antioxidant activity may arise from DPPH assay variations (e.g., incubation time, radical concentration) .

Q. What computational models are suitable for predicting this compound’s physicochemical properties?

- Modeling Approaches :

- DFT Calculations : Optimize geometry using B3LYP/6-31G(d) to study electronic transitions in the conjugated triene system.

- MD Simulations : Predict solubility parameters in lipid bilayers using GROMACS with CHARMM36 force fields.

- QSPR : Correlate logP values with experimental retention times in reversed-phase HPLC .

Data Reproducibility and Open Science

Q. How can researchers ensure reproducibility in this compound studies?

- Best Practices :

- Detailed Supplementary Materials : Include raw NMR spectra, chromatograms, and crystallographic data (if applicable) in supporting information files .

- Open Data Repositories : Deposit datasets in Zenodo or Figshare with CC-BY licenses, ensuring metadata compliance (e.g., FAIR principles) .

- Replication Protocols : Use standardized reaction conditions (e.g., 0.1 M catalyst, 24-hour reflux) and report failure cases to avoid publication bias .

Tables for Reference

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.